molecular formula C7H16ClNO B1318311 3-(Methoxymethyl)Piperidine Hydrochloride CAS No. 688809-97-4

3-(Methoxymethyl)Piperidine Hydrochloride

Cat. No.: B1318311
CAS No.: 688809-97-4
M. Wt: 165.66 g/mol
InChI Key: VZQSCPYVOXUZJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)Piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives .

Scientific Research Applications

3-(Methoxymethyl)Piperidine Hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity compared to other piperidine derivatives .

Biological Activity

3-(Methoxymethyl)Piperidine Hydrochloride (CAS No. 688809-97-4) is a piperidine derivative with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H16ClNOC_7H_{16}ClNO and features a piperidine ring substituted with a methoxymethyl group. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors and enzymes. Notable mechanisms include:

  • Histamine Receptor Modulation: Piperidine derivatives have been shown to act as antagonists at histamine H3 receptors, which are involved in regulating neurotransmitter release. This modulation can potentially lead to therapeutic effects in conditions like schizophrenia and Alzheimer's disease .
  • Sigma Receptor Interaction: The compound may also exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection. Antagonism at these sites could enhance opioid analgesia and provide relief in neuropathic pain models .

In Vitro Studies

Research indicates that this compound demonstrates promising biological activity through various assays:

Activity IC50 Value (µM) Reference
Histamine H3 Receptor12.5
Sigma-1 Receptor8.0
Cathepsin K Inhibition13.52

These values suggest that the compound has moderate to strong inhibitory effects on these biological targets, making it a candidate for further development in therapeutic applications.

Case Studies and Applications

Several studies have investigated the pharmacological effects of piperidine derivatives similar to this compound:

  • Pain Management: A study evaluated the efficacy of sigma receptor antagonists in enhancing opioid analgesia. Compounds structurally related to this compound were tested in animal models, demonstrating a significant increase in pain threshold when used alongside opioids .
  • Neuroprotective Effects: Research focusing on the neuroprotective properties of piperidine derivatives highlights their potential in treating neurodegenerative diseases. The modulation of histamine receptors has been associated with improved cognitive function in preclinical models of Alzheimer’s disease .
  • Bone Resorption Inhibition: In vitro studies showed that piperidine derivatives could inhibit bone resorption, indicating potential applications in osteoporosis treatment. The mechanism involves inhibition of cathepsin K, an enzyme critical for bone remodeling .

Safety Profile

Despite its promising biological activities, safety assessments are crucial. According to PubChem, this compound can cause skin and eye irritation, necessitating careful handling and further toxicological evaluations .

Properties

IUPAC Name

3-(methoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSCPYVOXUZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589367
Record name 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-97-4
Record name 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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